
1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-phenyl-4-piperidinol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-phenyl-4-piperidinol hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidinol core substituted with bis(4-fluorophenyl)methoxy and phenyl groups. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-phenyl-4-piperidinol hydrochloride typically involves multiple steps. One common method starts with the preparation of bis(4-fluorophenyl)methanol, which is then reacted with ethylene oxide to form the bis(4-fluorophenyl)methoxyethyl intermediate. This intermediate is further reacted with 4-phenylpiperidine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-phenyl-4-piperidinol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidinol core, where halogenated analogues can replace the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted piperidinol derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-phenyl-4-piperidinol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications due to its biological activity, including its use in drug development and pharmacological studies.
作用机制
The mechanism of action of 1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-phenyl-4-piperidinol hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain receptors, leading to its biological effects. The compound can modulate various signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis .
相似化合物的比较
Similar Compounds
Bis(4-fluorophenyl)methanol: A precursor in the synthesis of the target compound, known for its stability and reactivity.
4-Phenylpiperidine: Another related compound used in the synthesis process.
Fluorinated Phthalocyanines: Compounds with similar fluorine-containing structures, known for their chemical resistance and stability.
Uniqueness
1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-phenyl-4-piperidinol hydrochloride stands out due to its unique combination of a piperidinol core with bis(4-fluorophenyl)methoxy and phenyl groups. This structure imparts enhanced stability, reactivity, and biological activity, making it a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
96122-79-1 |
|---|---|
分子式 |
C26H28ClF2NO2 |
分子量 |
460.0 g/mol |
IUPAC 名称 |
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-phenylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C26H27F2NO2.ClH/c27-23-10-6-20(7-11-23)25(21-8-12-24(28)13-9-21)31-19-18-29-16-14-26(30,15-17-29)22-4-2-1-3-5-22;/h1-13,25,30H,14-19H2;1H |
InChI 键 |
XHGGHUKPVFCXBN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


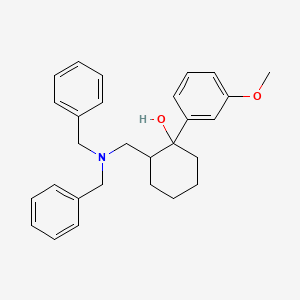
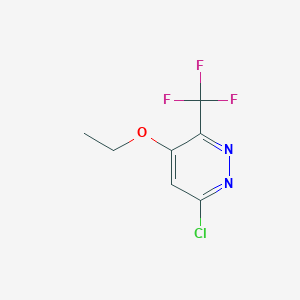
![N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12844034.png)
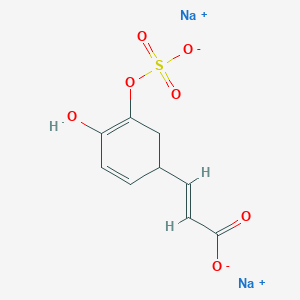
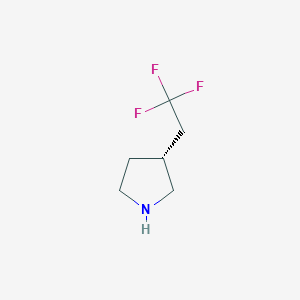

![(Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B12844058.png)

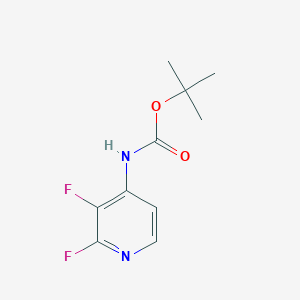
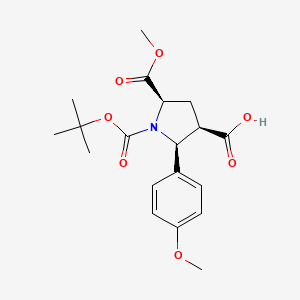
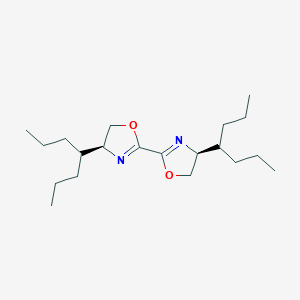

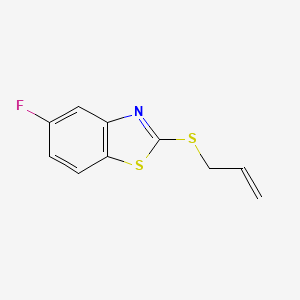
![3,3-Bis(3,5-dibromo-4-hydroxy-2-methylphenyl)-3H-benzo[d][1,2]oxathiole 2,2-dioxide](/img/structure/B12844083.png)
